5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride
Description
Properties
IUPAC Name |
5-(chloromethyl)-4-iodo-1-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2.ClH/c1-9-5(2-6)4(7)3-8-9;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNBSZWXODGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Overview of Pyrazole Compounds
Pyrazoles are a class of heterocyclic compounds known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications in pyrazole derivatives often lead to enhanced pharmacological effects, making them valuable in drug discovery and development .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride has been tested against various bacterial strains. In one study, the compound demonstrated effective antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the paper disc diffusion method. The inhibition zones measured in millimeters are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Streptomycin |
| S. aureus | 18 | Streptomycin |
The results indicate that the compound possesses promising antibacterial properties, comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride was evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies demonstrated that the compound effectively reduced oxidative stress in erythrocytes exposed to hydrogen peroxide, indicating its potential as an antioxidant agent .
Case Study 1: Anticancer Activity
A notable study focused on the anticancer properties of pyrazole derivatives, including 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride. The compound was tested against several cancer cell lines, including prostate cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of this pyrazole derivative using carrageenan-induced edema models in mice. The compound exhibited a dose-dependent reduction in inflammation markers, demonstrating comparable efficacy to indomethacin, a well-known anti-inflammatory drug. This highlights its potential application in treating inflammatory diseases .
The mechanisms underlying the biological activities of 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride are still being elucidated. Current hypotheses suggest that its antimicrobial and anticancer effects may involve the inhibition of specific enzymes or pathways critical for microbial growth and tumor proliferation. Further studies are necessary to clarify these mechanisms and optimize the compound for therapeutic use.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis:
One of the primary applications of 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride is as a high-yielding reagent in peptide synthesis. It acts as an organic buffer that facilitates the formation of peptide bonds, making it valuable in the development of pharmaceuticals that require precise amino acid sequences . The compound's ability to stabilize reaction conditions enhances the efficiency of synthesizing complex peptides.
Therapeutic Potential:
Research indicates that this compound may have applications in treating inflammatory diseases. Its biological activity is attributed to its structural components, which may interact with specific biological targets. However, the precise mechanisms underlying these activities are still being investigated, suggesting a need for further studies to fully elucidate its therapeutic potential.
Agricultural Chemistry
Fungicides:
The pyrazole derivatives, including 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride, have been explored for their fungicidal properties. The synthesis of related compounds has shown that modifications in the pyrazole structure can lead to enhanced antifungal activity. This makes such compounds promising candidates for developing new agricultural fungicides that are more effective and environmentally friendly .
Organic Synthesis
Reagent for Chemical Reactions:
In organic synthesis, 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride serves as a versatile reagent. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into organic molecules. This property is particularly useful for synthesizing complex organic compounds required in various chemical industries.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride in peptide synthesis resulted in a significant increase in yield compared to traditional methods. The reaction conditions were optimized to minimize side reactions and maximize product purity.
Case Study 2: Antifungal Activity
In another research project focused on agricultural applications, derivatives of the compound were tested against common plant pathogens. Results indicated that certain modifications led to improved antifungal efficacy, supporting the potential use of this compound in developing new fungicides.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride
- Molecular Formula : C₅H₇Cl₂IN₂
- Molecular Weight : 292.93 g/mol
- CAS Registry Number : 2059950-26-2
Structural Features :
The compound features a pyrazole ring substituted with a chloromethyl group at position 5, an iodine atom at position 4, and a methyl group at position 1. The hydrochloride salt form enhances stability, a common strategy for reactive intermediates in pharmaceutical synthesis .
Comparison with Structurally Similar Pyrazole Derivatives
Substituent-Driven Reactivity and Stability
The reactivity of pyrazole derivatives is highly influenced by substituent electronic and steric effects. Below is a comparative analysis:
Key Observations :
- Iodine vs. Other Halogens : The iodine atom in the target compound offers distinct advantages in catalysis and radiochemistry due to its polarizability and leaving-group ability, compared to lighter halogens like chlorine or bromine in compounds .
- Chloromethyl Reactivity : The chloromethyl group in the target compound is a potent alkylating agent, analogous to intermediates in proton-pump inhibitor synthesis (e.g., pantoprazole derivatives in ) .
- Salt Form Stability : As a hydrochloride salt, the target compound is likely more stable than neutral pyrazole derivatives, reducing hygroscopicity and degradation risks .
Physicochemical Properties
- Molecular Weight : The iodine atom contributes significantly to its higher molecular weight (292.93 vs. ~230–270 for chloro/bromo analogs).
- Solubility: The hydrochloride salt form likely improves water solubility compared to non-ionic pyrazoles.
Preparation Methods
Direct Chloromethylation of Methylated Pyrazole Derivatives
One of the primary approaches to prepare 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride involves direct chloromethylation of a methylated pyrazole precursor. This method is analogous to the preparation of related chloromethylated heterocycles, such as 4-methyl-5-chloromethyl-imidazole hydrochloride, which has been well documented.
- Starting material: 1-methylpyrazole or a closely related methylated pyrazole derivative.
- Chloromethylation reagent: Formaldehyde (usually as aqueous formalin) combined with hydrochloric acid and gaseous HCl.
- Reaction conditions: Elevated temperature (around 80°C), extended reaction time (up to 20 hours), and continuous HCl gas bubbling to maintain acidic conditions.
- Workup: Removal of excess hydrochloric acid under reduced pressure, followed by recrystallization from ethanol saturated with HCl gas, and washing with ether saturated with HCl gas to yield the hydrochloride salt.
This method is favored because it avoids the need for pre-formed hydroxymethyl intermediates, which are difficult to prepare and handle industrially. The direct chloromethylation is more efficient and scalable.
| Parameter | Details |
|---|---|
| Temperature | ~80°C |
| Reaction Time | ~20 hours |
| Reagents | 37% Formaldehyde, conc. HCl, HCl gas |
| Solvent | Aqueous concentrated hydrochloric acid |
| Workup | Distillation under reduced pressure, recrystallization from HCl-ethanol solution |
| Product Form | Hydrochloride salt |
This approach is supported by patent CA1107743A, which details the preparation of chloromethylated imidazole analogs and is applicable by analogy to pyrazole derivatives.
Halogenation and Iodination Steps
The selective iodination at the 4-position of the pyrazole ring is typically achieved prior to or after chloromethylation depending on the synthetic route. Iodination is commonly performed using iodine sources such as iodine monochloride or elemental iodine in the presence of an oxidizing agent or acidic medium.
Typical iodination conditions:
- Iodine source: I2 or ICl
- Solvent: Acetic acid or other polar solvents
- Temperature: Ambient to mild heating
- Reaction time: Several hours until completion
The iodination step must be carefully controlled to avoid over-iodination or substitution at undesired positions on the pyrazole ring.
Palladium-Catalyzed Cross-Coupling (Optional Step for Functionalization)
In some advanced synthetic routes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed to introduce the iodine substituent or to further functionalize the chloromethyl group. These methods use palladium diacetate and ligands such as 1,3-bis(diphenylphosphino)propane with bases like sodium carbonate in organic solvents (e.g., butan-1-ol).
| Catalyst | Palladium diacetate |
| Ligand | 1,3-bis-(diphenylphosphino)propane |
| Base | Sodium carbonate |
| Solvent | Butan-1-ol |
| Temperature | Elevated (e.g., 80-100°C) |
| Yield | Variable, depending on substrate |
Summary Table of Preparation Methods
Research Findings and Considerations
- Yield and Purity: The direct chloromethylation method yields high-purity hydrochloride salts suitable for pharmaceutical applications. The reaction conditions are optimized to minimize side reactions such as over-chloromethylation or polymerization.
- Scalability: The direct chloromethylation process is industrially viable due to the use of inexpensive reagents and relatively mild conditions.
- Safety: Handling of gaseous HCl and formaldehyde requires appropriate safety measures due to their corrosive and toxic nature.
- Environmental Impact: The process generates acidic waste streams that must be neutralized and treated according to environmental regulations.
Q & A
Q. What are the established synthetic routes for 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride, and what are their key methodological considerations?
Synthesis typically involves halogenation and functionalization of pyrazole precursors. A common approach includes:
- Step 1 : Iodination of 5-chloromethyl-1-methyl-1H-pyrazole derivatives using iodine sources (e.g., N-iodosuccinimide) under acidic conditions.
- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or acetone).
Critical parameters include temperature control (<0°C during iodination to minimize side reactions) and stoichiometric precision for regioselective substitution .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., iodination at C4, chloromethyl at C5). The methyl group (C1) typically appears as a singlet near δ 3.8 ppm in ¹H NMR.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, similar pyrazole derivatives exhibit monoclinic crystal systems with halogen bonding influencing packing .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Q. How does the reactivity of the iodinated pyrazole core influence its utility in cross-coupling reactions?
The C4 iodine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example, coupling with arylboronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) can introduce aromatic groups. The chloromethyl group at C5 may require protection (e.g., tert-butyldimethylsilyl) during such reactions .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during the synthesis of halogenated pyrazole derivatives like this compound?
Regioselectivity is influenced by:
- Electrophilic directing groups : The methyl group at N1 directs iodination to C4 via steric and electronic effects.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance halogenation rates at electron-deficient positions.
Computational modeling (DFT studies) can predict substitution patterns by analyzing frontier molecular orbitals .
Q. What are the key challenges in resolving structural contradictions between experimental and computational data for this compound?
Discrepancies often arise in:
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in pharmaceutical intermediates?
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Common byproducts include:
Q. How can researchers leverage this compound’s halogenated scaffold for targeted drug discovery?
- Pharmacophore modification : Replace iodine with bioisosteres (e.g., CF₃) via cross-coupling to enhance bioavailability.
- Biological screening : Test against kinase targets (e.g., JAK2) due to pyrazole’s affinity for ATP-binding pockets. IC₅₀ values can be validated via fluorescence polarization assays .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
